molecular formula C11H6ClF2N3 B13702231 4-Chloro-3,6-difluoro-2-(1-methyl-5-pyrazolyl)benzonitrile

4-Chloro-3,6-difluoro-2-(1-methyl-5-pyrazolyl)benzonitrile

Katalognummer: B13702231
Molekulargewicht: 253.63 g/mol
InChI-Schlüssel: UWLNCKFSFAXNBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3,6-difluoro-2-(1-methyl-5-pyrazolyl)benzonitrile is a chemical compound with a complex structure that includes a chloro, difluoro, and pyrazolyl group attached to a benzonitrile core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,6-difluoro-2-(1-methyl-5-pyrazolyl)benzonitrile typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3,6-difluoro-2-(1-methyl-5-pyrazolyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while coupling reactions can produce complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

4-Chloro-3,6-difluoro-2-(1-methyl-5-pyrazolyl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-3,6-difluoro-2-(1-methyl-5-pyrazolyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-3,6-difluoro-2-(1-methyl-5-pyrazolyl)benzonitrile is unique due to the presence of all three functional groups (chloro, difluoro, and pyrazolyl) on the benzonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H6ClF2N3

Molekulargewicht

253.63 g/mol

IUPAC-Name

4-chloro-3,6-difluoro-2-(2-methylpyrazol-3-yl)benzonitrile

InChI

InChI=1S/C11H6ClF2N3/c1-17-9(2-3-16-17)10-6(5-15)8(13)4-7(12)11(10)14/h2-4H,1H3

InChI-Schlüssel

UWLNCKFSFAXNBC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)C2=C(C(=CC(=C2F)Cl)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.